2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
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Description
2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C15H22N4O4S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Hydrolytic β-Dicarbonyl Cleavage Mechanism : Research by Davidek et al. (2006) explored the formation of acetic acid through hydrolytic β-dicarbonyl cleavage mechanisms in the Maillard reaction cascade, elucidating a general pathway to organic acids that could be relevant to understanding the behavior of complex compounds like the one (Davidek, T., Devaud, S., Robert, F., & Blank, I., 2006).
Palladium(II)-Catalyzed Hydroxycarbonylation : Karlubíková et al. (2011) developed a synthesis method for tetrahydropyran acetic acids using palladium(II)-catalyzed intramolecular hydroxycarbonylation, which highlights advanced techniques in synthesizing cyclic compounds that could be applied to the synthesis or modification of complex organic molecules (Karlubíková, O., Babjak, M., & Gracza, T., 2011).
Peptide Modification via C-Alkylation : Matt and Seebach (1998) discussed the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, presenting a method for peptide backbone modification that could be relevant to the study of bioactive compounds and their synthesis (Matt, T., & Seebach, D., 1998).
Surface Structure and Chemical Switching : A study by Willey et al. (2004) on the adsorption of thioctic acid on Au(111) using near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, provides insights into the surface chemistry and potential applications of sulfur-containing compounds in nanostructured materials (Willey, T., Vance, A. L., Bostedt, C., et al., 2004).
Properties
IUPAC Name |
2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-3-4-5-6-7-8-19-11-12(16-15(19)24-9-10(20)21)18(2)14(23)17-13(11)22/h3-9H2,1-2H3,(H,20,21)(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJZBKRPAFYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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